6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione
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Overview
Description
PMID25482888-Compound-69 is a small molecular drug with the chemical formula C23H26N6O2. It is known for its inhibitory effects on dipeptidyl peptidase 4 (DPP-4), a target involved in various biological processes . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases related to DPP-4 inhibition.
Preparation Methods
The synthesis of PMID25482888-Compound-69 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
PMID25482888-Compound-69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives and analogs of the original compound .
Scientific Research Applications
PMID25482888-Compound-69 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving DPP-4 inhibition and related chemical reactions.
Biology: The compound is studied for its effects on biological pathways involving DPP-4, providing insights into its role in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, where DPP-4 inhibition plays a crucial role.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of PMID25482888-Compound-69 involves its binding to the active site of dipeptidyl peptidase 4 (DPP-4), inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. The molecular targets and pathways involved include the incretin signaling pathway and glucose homeostasis .
Comparison with Similar Compounds
PMID25482888-Compound-69 can be compared with other DPP-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. While all these compounds share a common mechanism of action, PMID25482888-Compound-69 is unique due to its specific chemical structure and binding affinity to DPP-4. Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor with a different chemical structure.
Saxagliptin: Known for its potent inhibitory effects on DPP-4.
Linagliptin: Distinguished by its high selectivity for DPP-4 .
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N6O2/c1-3-4-12-28-21(27-11-7-8-17(24)14-27)13-22(30)29(23(28)31)15-20-25-16(2)18-9-5-6-10-19(18)26-20/h5-6,9-10,13,17H,7-8,11-12,14-15,24H2,1-2H3/t17-/m1/s1 |
InChI Key |
GHHYMLIQMIXJDE-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC=C3C(=N2)C)N4CCC[C@H](C4)N |
Canonical SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC=C3C(=N2)C)N4CCCC(C4)N |
Origin of Product |
United States |
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